molecular formula C10H12ClF2NO B2889377 (2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride CAS No. 2470279-01-5

(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride

Cat. No. B2889377
CAS RN: 2470279-01-5
M. Wt: 235.66
InChI Key: VGFGLLNLUSONMD-UXQCFNEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(3,4-Difluorophenyl)oxolan-3-amine;hydrochloride is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and has been used in various lab experiments to investigate its mechanism of action and potential applications.

Scientific Research Applications

  • Synthesis of Complex Chemical Structures

    • The synthesis of functionalized acyclic Schiff bases and related complexes with d- and f-metal ions involves the use of various amine compounds. Complexes like these are often crucial in the study of coordination chemistry and have potential applications in catalysis and materials science (Brianese et al., 1998).
  • Study of Molecular Structures and Properties

    • Research on dibridged (μ-oxo)diiron(III) complexes, involving tris(2-pyridylmethyl)amine (TPA), focuses on understanding the effects of the Fe-O-Fe angle on the electronic spectral and magnetic properties of these complexes. Such studies are crucial for advancing our knowledge in inorganic chemistry and molecular magnetism (Norman et al., 1990).
  • Exploration of Tautomerism and Hydrogen Bonding

    • Intramolecular hydrogen bonding and tautomerism in Schiff bases, as studied in compounds like N-(2-pyridil)-2-oxo-1-naphthylidenemethylamine, are significant for understanding the dynamic behavior of molecules. These properties are essential in fields like pharmaceuticals and materials science (Nazır et al., 2000).
  • Development of Catalytic Processes

    • Organolanthanide complexes serve as efficient precatalysts for various chemical reactions, including hydroamination. Such catalytic processes are vital for the synthesis of amines and imines, which are key intermediates in the production of pharmaceuticals and agrochemicals (Ryu et al., 2003).
  • Investigation of Polymorphism in Pharmaceuticals

    • Studies on polymorphic forms of certain pharmaceutical compounds, as in the case of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, are crucial for understanding the different physical properties these forms can exhibit. This knowledge is critical for drug formulation and stability (Vogt et al., 2013).
  • Exploring Reactivity with Oxygen

    • The study of the reactivity of nickel(II)-polyoximate complex with oxygen sheds light on the oxidation processes, which are fundamental in various chemical reactions, including those in biological systems (Goldcamp et al., 2002).

properties

IUPAC Name

(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10;/h1-2,5,9-10H,3-4,13H2;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFGLLNLUSONMD-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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